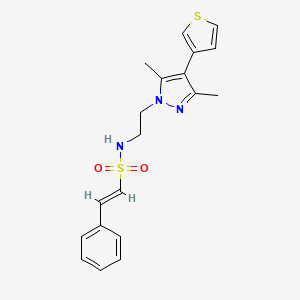![molecular formula C17H13N5OS B2627145 N-(2-(2-methylthiazol-4-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide CAS No. 1797722-10-1](/img/structure/B2627145.png)
N-(2-(2-methylthiazol-4-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2-methylthiazol-4-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic moieties and have a molecular formula of C2H3N3 . They are not obtained in nature but are intensely investigated by synthetic chemists due to their excellent properties and green synthetic routes . Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .
Synthesis Analysis
The synthesis of triazoles has been a subject of intense research. Various synthetic routes have been used over the past 21 years to synthesize 1,2,3-triazoles and their derivatives using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses .
Molecular Structure Analysis
1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .
Chemical Reactions Analysis
Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . This makes them versatile in chemical reactions and allows for the construction of diverse novel bioactive molecules .
Physical And Chemical Properties Analysis
Triazoles are nitrogenous heterocyclic moieties and have a molecular formula of C2H3N3 . They are unsaturated, π-excessive, five-membered heterocycles with a 6π delocalized electron ring system which gives them an aromatic character .
Scientific Research Applications
Antioxidant Activity
Thiazoles have been investigated for their antioxidant potential. The presence of the thiazole ring in this compound suggests that it may scavenge free radicals, protect cells from oxidative stress, and contribute to overall health. Further studies are needed to explore its specific antioxidant mechanisms .
Analgesic and Anti-Inflammatory Properties
Thiazole derivatives have shown promise as analgesics and anti-inflammatory agents. While more research is required, the compound’s structure suggests it could potentially alleviate pain and reduce inflammation through interactions with relevant biological pathways .
Antimicrobial and Antifungal Effects
Thiazoles have been explored as antimicrobial and antifungal agents. This compound may inhibit the growth of bacteria and fungi, making it relevant for pharmaceutical and agricultural applications. Investigating its specific targets and modes of action would be valuable .
Antiviral Potential
Given the ongoing need for antiviral drugs, compounds like this one are of interest. Thiazoles have demonstrated antiviral activity against certain viruses. Researchers could explore its efficacy against specific viral strains and mechanisms of action .
Neuroprotective Properties
The thiazole scaffold has been associated with neuroprotective effects. This compound might play a role in safeguarding neurons and potentially mitigating neurodegenerative diseases. Further studies could elucidate its neuroprotective mechanisms .
Antitumor and Cytotoxic Activity
Thiazoles have been investigated for their antitumor and cytotoxic effects. This compound could potentially inhibit tumor growth or induce cell death in cancer cells. Specific assays and in vivo studies would be necessary to validate its potential in this area .
Mechanism of Action
Future Directions
Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . They are also important in organocatalysis, agrochemicals, and materials science . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .
properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2H-benzotriazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c1-10-18-16(9-24-10)12-4-2-3-5-13(12)19-17(23)11-6-7-14-15(8-11)21-22-20-14/h2-9H,1H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKUWPBAAOYLBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC4=NNN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-methylthiazol-4-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone](/img/structure/B2627065.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2627066.png)

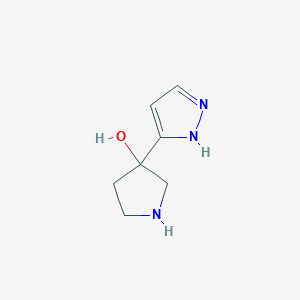


![N-([2,2'-bifuran]-5-ylmethyl)-3-phenylpropanamide](/img/structure/B2627075.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-6-carboxamide](/img/structure/B2627078.png)
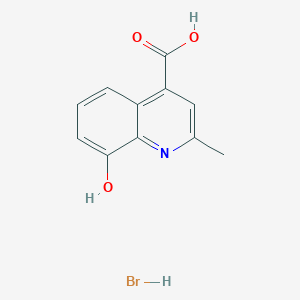
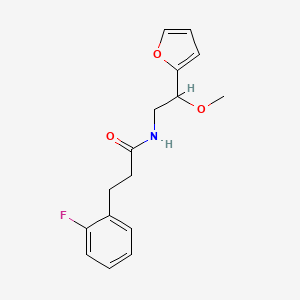
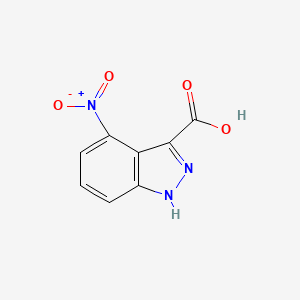
![N-(3-chlorophenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2627083.png)
